molecular formula C27H18N2O4 B4321589 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No.: B4321589
M. Wt: 434.4 g/mol
InChI Key: YBCFEDVIRQOXIG-UHFFFAOYSA-N
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Description

9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the class of isoindoloquinoline derivatives

Preparation Methods

The synthesis of 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves a multi-step process. One common method includes the intramolecular Friedel-Crafts reaction of acid chlorides such as isoindole-1-acetyl chlorides. The acids required for this reaction are prepared starting with 2-arylisoindole-1,3(2H)-diones (2-arylphthalimides) . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the aromatic rings.

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas with a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one exerts its effects involves interactions with various molecular targets. These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include other isoindoloquinoline derivatives such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one lies in its specific nitro and diphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

9-nitro-5,5-diphenyl-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O4/c30-25-22-17-20(29(31)32)15-16-21(22)26-28(25)24-14-8-7-13-23(24)27(33-26,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCFEDVIRQOXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N4C(O2)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 2
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 3
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 4
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 5
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
Reactant of Route 6
9-nitro-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

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